molecular formula C15H22N4O B2581243 (E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide CAS No. 2411330-06-6

(E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide

Cat. No. B2581243
CAS RN: 2411330-06-6
M. Wt: 274.368
InChI Key: ZWOUTUIWPKYMSM-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide, also known as DMAPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as histone deacetylases and proteasomes, which play a role in cell growth and division. (E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that (E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide can inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. (E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide has also been shown to induce apoptosis in cancer cells. In addition, (E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide has been shown to have anti-inflammatory properties and may have potential use in treating inflammatory disorders.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It is also stable under standard laboratory conditions. However, (E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, (E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

For (E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide research include the development of derivatives with improved activity and selectivity, as well as the study of its potential use in treating neurodegenerative disorders.

Synthesis Methods

(E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide is synthesized through a multistep process, which involves the reaction of 3-pyridinecarboxaldehyde and 3-(dimethylamino)-1-bromopropane with sodium hydride in anhydrous DMF. The resulting compound is then reacted with 2-bromoacetyl pyrrole to yield (E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide. The purity of (E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide can be improved through recrystallization and column chromatography.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide has shown promising results as a potential anticancer agent. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. In biochemistry, (E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide has been used as a tool to study protein-protein interactions and enzyme kinetics. In materials science, (E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-18(2)9-4-6-15(20)17-13-7-10-19(12-13)14-5-3-8-16-11-14/h3-6,8,11,13H,7,9-10,12H2,1-2H3,(H,17,20)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOUTUIWPKYMSM-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCN(C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCN(C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide

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